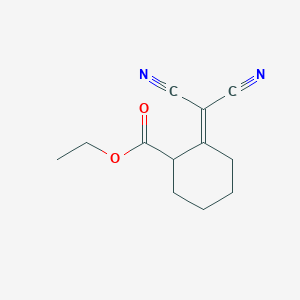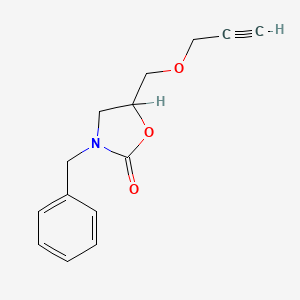
Anthracen-9-yl-cyclobutyl-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracen-9-yl-cyclobutyl-phenylmethanol is a complex organic compound that features a unique structure combining anthracene, cyclobutyl, and phenylmethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.
Aplicaciones Científicas De Investigación
Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence pathways related to fluorescence and photophysical properties, making it useful in imaging and sensor applications.
Comparación Con Compuestos Similares
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Known for its use in palladium-catalyzed reactions.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Utilized in various synthetic applications.
Propiedades
Número CAS |
27069-98-3 |
|---|---|
Fórmula molecular |
C25H22O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
anthracen-9-yl-cyclobutyl-phenylmethanol |
InChI |
InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2 |
Clave InChI |
XAEINYSGQOVCJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



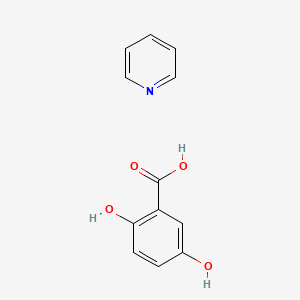
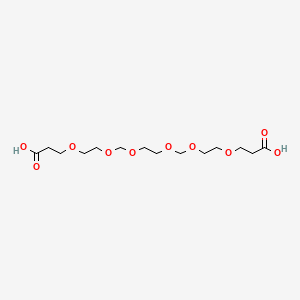

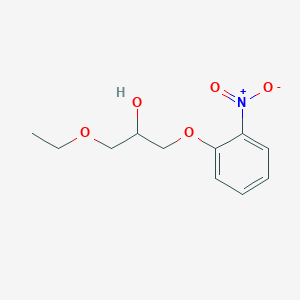
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
